Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” is not provided in the sources .Chemical Reactions Analysis
The chemical reactions involving “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not specified in the sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. The specific physical and chemical properties of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not provided in the sources .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, which may share structural similarities with "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-", are crucial in measuring amyloid in vivo in the brains of Alzheimer's disease patients. The development of radioligands for PET imaging represents a significant advancement in the early detection and understanding of Alzheimer's disease, offering insights into the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique is pivotal for evaluating new antiamyloid therapies (Nordberg, 2007).
Toxicity of Organic Fluorophores in Molecular Imaging
The use of fluorophores, including those related to "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-", in in vivo cancer diagnosis through optical imaging highlights the balance between their potential toxicity and their diagnostic value. The safety of fluorophore-conjugates is essential for their application in patients, with the toxicity largely depending on the doses used in molecular imaging probes. This underscores the importance of evaluating the fluorescent characteristics and safety profiles of such compounds to identify the most effective probes for clinical use (Alford et al., 2009).
Antimicrobial Activity of Compounds
Research into compounds like "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-" also extends to their antimicrobial properties. For example, eugenol, a phenylpropene, exhibits broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This suggests that similar compounds could potentially be developed into new antimicrobial agents, particularly for treating infections resistant to current therapies (Marchese et al., 2017).
Radiative Decay Engineering in Biochemistry
The concept of Radiative Decay Engineering (RDE) involves modifying the emission of fluorophores by changing their radiative decay rates, which could be relevant for compounds like "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-". RDE has applications in enhancing the fluorescence of molecules for biochemistry and molecular biology research, potentially improving the sensitivity and specificity of fluorescence-based diagnostics and research tools (Lakowicz, 2001).
Mechanism of Action
Target of Action
N-(2-fluorophenyl)-2,2-dimethylpropanamide is a synthetic opioid, similar to fentanyl . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
This compound acts as an agonist at the opioid receptors, binding to these receptors and activating them . This activation results in a decrease in the perception of pain and can also produce feelings of euphoria .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be inferred that it has similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl and its analogs are typically well-absorbed and widely distributed throughout the body. They are metabolized primarily in the liver and excreted in urine .
Result of Action
The activation of opioid receptors by N-(2-fluorophenyl)-2,2-dimethylpropanamide results in a decrease in the perception of pain, producing analgesic effects . It can also lead to adverse effects such as respiratory depression, sedation, and dependence . In severe cases, it can lead to coma and death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other fentanyl analogs, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- in animal models
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOBCLYQSWHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336372 | |
Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88288-07-7 | |
Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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